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Compound of Interest

Compound Name:
5-Bromo-2-

(bromomethyl)pyrimidine

Cat. No.: B2374605 Get Quote

An In-Depth Technical Guide to the Solubility and Appearance of 5-Bromo-2-
(bromomethyl)pyrimidine

This guide provides an in-depth analysis of the physicochemical properties of 5-Bromo-2-
(bromomethyl)pyrimidine (CAS No. 1193116-74-3), with a specific focus on its appearance

and solubility profile. Designed for researchers, medicinal chemists, and professionals in drug

development, this document synthesizes theoretical principles with practical, field-proven

methodologies to facilitate the effective use of this versatile heterocyclic building block.

Core Physicochemical Profile
5-Bromo-2-(bromomethyl)pyrimidine is a disubstituted pyrimidine ring, a structural motif of

significant interest in medicinal chemistry and materials science. Understanding its fundamental

properties is the first step toward its successful application in synthesis and development

workflows.

The molecule's structure, featuring a polar pyrimidine core, a lipophilic bromine substituent on

the ring, and a reactive bromomethyl group, dictates its behavior. The interplay between the

polar nitrogen atoms and the nonpolar halogen atoms creates a nuanced solubility profile that

requires careful consideration.

Table 1: Key Physicochemical Properties of 5-Bromo-2-(bromomethyl)pyrimidine
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Property Value Source

CAS Number 1193116-74-3 [1][2]

Molecular Formula C₅H₄Br₂N₂ [1][3]

Molecular Weight 251.91 g/mol [1][3]

Appearance White to off-white solid [1]

Predicted Boiling Point 252.0 ± 20.0 °C [1]

Predicted Density 2.072 ± 0.06 g/cm³ [1]

Consensus Log Po/w 1.87 [3]

Storage Conditions

Store at 2-8°C under an inert

atmosphere (Nitrogen or

Argon)

[1]

Visual and Physical Characterization: Appearance
In its solid state, 5-Bromo-2-(bromomethyl)pyrimidine is consistently described as a white to

off-white solid[1].

Causality of Appearance: The white color is characteristic of a pure organic compound that

does not absorb light in the visible spectrum. The "off-white" or pale yellow designation that

may be observed in some batches can indicate the presence of minute impurities or slight

degradation over time, a common occurrence for reactive brominated compounds. The

bromomethyl group is particularly susceptible to slow hydrolysis or decomposition, which can

lead to discoloration.

Expert Insight: For sensitive applications, such as catalysis or late-stage pharmaceutical

synthesis, the color of the material can be a critical preliminary indicator of purity. A starkly

yellow or brown appearance warrants caution and may necessitate purification (e.g.,

recrystallization) or re-analysis of the material's purity before use.

Comprehensive Solubility Analysis
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The solubility of a reagent is a critical parameter that influences reaction kinetics, purification

strategies, and formulation development. The solubility of 5-Bromo-2-
(bromomethyl)pyrimidine is governed by its molecular structure, which lacks hydrogen bond

donors and possesses both polar and nonpolar regions.

Aqueous Solubility
The compound exhibits limited solubility in water. A calculated value predicts its aqueous

solubility to be approximately 0.43 mg/mL[3].

Mechanistic Explanation: While the two nitrogen atoms in the pyrimidine ring can act as

hydrogen bond acceptors, this is counteracted by the overall lipophilicity of the molecule,

driven by the large bromine atoms and the carbon backbone. The predicted LogP value of

1.87 further confirms its preference for a more nonpolar environment over water[3]. This low

aqueous solubility is typical for halogenated heterocyclic compounds of its size.

Organic Solvent Solubility
While comprehensive experimental data across a wide range of organic solvents is not readily

published, we can infer a reliable solubility profile based on chemical principles and data from

analogous structures. The compound's structure suggests good solubility in a range of

common laboratory solvents.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected. Solvents

like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for

dissolving polar organic molecules. Their high dielectric constants and ability to solvate the

polar pyrimidine ring will effectively overcome the crystal lattice energy of the solid. Research

on structurally related pyrimidine derivatives confirms that DMSO and DMF are effective

solvents[4].

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good to moderate solubility is

anticipated. Dichloromethane (DCM) is a versatile solvent that can effectively solvate the

nonpolar regions of the molecule. It is an excellent choice for reactions where a non-protic,

moderately polar environment is required.

Ethers (e.g., THF, Diethyl Ether): Moderate solubility is expected in Tetrahydrofuran (THF),

while lower solubility is likely in less polar ethers like diethyl ether. THF provides a good
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balance for many reactions involving organometallic reagents.

Alcohols (e.g., Methanol, Ethanol): Moderate to low solubility is expected. While these protic

solvents can interact with the nitrogen atoms, the overall lipophilicity of the molecule may

limit its solubility. Furthermore, the high reactivity of the bromomethyl group creates a risk of

solvolysis, particularly with heating, forming the corresponding methoxymethyl or

ethoxymethyl pyrimidine. Therefore, protic solvents should be used with caution.

Table 2: Predicted and Observed Solubility Profile
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Solvent Class Solvent Example Predicted Solubility
Rationale & Expert
Notes

Aqueous Water Low (0.43 mg/mL[3])

Lipophilic character

dominates. Poor

choice for stock

solutions.

Polar Aprotic DMSO, DMF High

Excellent for preparing

concentrated stock

solutions for

screening.

Chlorinated
Dichloromethane

(DCM)
High

Good choice for

organic synthesis,

particularly for SN2

reactions.

Ethers THF Moderate

Suitable for reactions

requiring a non-protic,

moderately polar

medium.

Alcohols Methanol, Ethanol Low to Moderate

Use with caution.

Potential for solvolysis

at the reactive

bromomethyl site.

Nonpolar Hexanes, Toluene Very Low

The polarity of the

pyrimidine ring

prevents dissolution in

nonpolar

aliphatic/aromatic

solvents.

Experimental Protocols & Workflows
To ensure scientific integrity, protocols must be robust and self-validating. The following

sections provide detailed methodologies for solubility determination and a logical framework for
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solvent selection.

Protocol: Experimental Solubility Determination
This protocol outlines a standard laboratory procedure to quantitatively determine the solubility

of 5-Bromo-2-(bromomethyl)pyrimidine in a solvent of interest.

Step-by-Step Methodology:

Preparation: Add a pre-weighed excess amount of the solid compound (e.g., 20 mg) to a

known volume of the test solvent (e.g., 1.0 mL) in a sealed vial.

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a

shaker or magnetic stirrer for a sufficient period (e.g., 24 hours) to ensure equilibrium is

reached.

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the vial to

pellet the excess, undissolved solid.

Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid

particles are transferred.

Dilution: Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration

within the linear range of an analytical instrument (e.g., HPLC-UV).

Quantification: Analyze the diluted sample by HPLC-UV against a calibration curve prepared

from known concentrations of the compound.

Calculation: Use the measured concentration and the dilution factor to calculate the original

concentration in the saturated supernatant. This value represents the solubility in mg/mL or

mol/L.

Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
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Preparation & Equilibration

Separation & Sampling

Analysis & Calculation

1. Add excess solid
to known solvent volume

2. Agitate at constant T
for 24h to equilibrate

3. Centrifuge to pellet
undissolved solid

4. Withdraw clear
supernatant

5. Dilute supernatant for
-HPLC analysis

6. Quantify via HPLC-UV
against calibration curve

7. Calculate solubility
(mg/mL or mol/L)

Result: Quantitative
Solubility Value

Start

Click to download full resolution via product page

Caption: Workflow for quantitative solubility determination.
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Solvent Selection Framework for Synthesis
The choice of solvent is paramount for reaction success. The bromomethyl group is a potent

electrophile, primed for nucleophilic substitution (SN2) reactions. This reactivity must guide

solvent selection.

The following decision-making diagram provides a logical path for choosing an appropriate

solvent.

Select Solvent for Reaction with
5-Bromo-2-(bromomethyl)pyrimidine

Is the nucleophile
sensitive to protic solvents

(e.g., Grignard, organolithium)?

Is high polarity required
to dissolve reagents?

 Yes

Is the reaction an SN2 substitution?

 No

YES

Use Anhydrous Ethers
(THF, Diethyl Ether)

 No

Use Polar Aprotic
(Anhydrous DMF, Acetonitrile)

 Yes

NO

 Yes
(favors SN2)

Use Chlorinated Solvents
(DCM, Chloroform)

 No
(general purpose)

Use Alcohols with Caution
(Risk of Solvolysis)

 If Nucleophile is
 an Alcohol/Water

Click to download full resolution via product page

Caption: Decision-making framework for solvent selection.
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Conclusion
5-Bromo-2-(bromomethyl)pyrimidine is a white to off-white solid with low aqueous solubility

but good to excellent solubility in a range of polar aprotic and chlorinated organic solvents. Its

reactive bromomethyl group necessitates careful solvent selection, particularly avoiding

reactive protic solvents like alcohols unless solvolysis is the intended outcome. The information

and protocols provided in this guide offer a robust framework for researchers to handle and

deploy this valuable chemical intermediate with confidence and scientific rigor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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